molecular formula C16H12ClN3O2S B2934655 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 64406-07-1

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2934655
CAS No.: 64406-07-1
M. Wt: 345.8
InChI Key: OEZKKHSTGOOROK-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a 4-chlorophenyl group and a 2-methoxybenzamide moiety attached to the thiadiazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzoic acid and thiosemicarbazide as starting materials.

  • Reaction Steps:

    • Condensation Reaction: The carboxylic acid group of 4-chlorobenzoic acid reacts with thiosemicarbazide to form an intermediate thiadiazole derivative.

    • Amidation Reaction: The intermediate is then treated with methoxybenzoyl chloride to introduce the methoxybenzamide group, resulting in the final product.

  • Industrial Production Methods: The industrial production of this compound involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used in industrial settings.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Substitution reactions can occur at various positions on the thiadiazole ring, often involving the replacement of chlorine or methoxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound, depending on the specific reaction conditions.

  • Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

  • Substitution Products: Substituted derivatives with different functional groups attached to the thiadiazole ring.

Mechanism of Action

Target of Action

It’s known that similar compounds have been tested againstMycobacterium tuberculosis cell lines .

Mode of Action

The mode of action of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound interacts with its targets through electronic interactions, which could lead to changes in the target’s function or structure.

Biochemical Pathways

Given its potential antitubercular activity , it may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown potential antitubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in research to study the effects of thiadiazole derivatives on various biological systems.

Medicine: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammation. Its mechanism of action involves interacting with specific molecular targets in the body.

Industry: The compound is used in the development of new materials and chemicals with improved properties. It is also employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(4-chlorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

  • N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

  • N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Uniqueness: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide stands out due to its specific combination of functional groups and its potential biological activities. Its unique structure allows for diverse applications in various fields, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZKKHSTGOOROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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